molecular formula C15H13N5O B6454319 2-cyclopropyl-N-(pyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549000-11-3

2-cyclopropyl-N-(pyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454319
CAS No.: 2549000-11-3
M. Wt: 279.30 g/mol
InChI Key: FDMDWGGHZBCASA-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(pyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549000-11-3) is a potent and selective small-molecule inhibitor targeting the pseudokinase domain (JH2) of Tyrosine Kinase 2 (Tyk2) . The compound is a key representative of the 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine chemotype, which was developed to address metabolic stability challenges seen in earlier Tyk2 JH2 ligands . Its mechanism of action involves allosteric inhibition of Tyk2 JH2, which effectively blocks the activation of the catalytic kinase domain (JH1), thereby modulating signaling pathways downstream of key cytokines like IL-12, IL-23, and Type I interferons (e.g., IFNα) . This mechanism offers a high degree of selectivity for Tyk2 over other Janus kinase (JAK) family members, making it a valuable tool for dissecting specific JAK-STAT pathways . The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, known for its excellent physicochemical properties and broad range of biological applications . The specific 2-cyclopropyl and pyridin-3-yl substitutions on this core structure contribute to its optimized biological profile, including enhanced metabolic stability and cellular permeability . This compound has demonstrated high oral bioavailability and proven to be highly effective in vivo, showing efficacy in inhibiting IFNγ production in a rat pharmacodynamics model and achieving full efficacy in a rat adjuvant arthritis model at a low dose . Its primary research value lies in the study of autoimmune and inflammatory diseases, such as psoriasis, lupus, and arthritis, where the IL-12/23 and type I interferon pathways play a critical role . Researchers can use this compound to precisely investigate Tyk2-mediated biology and explore potential therapeutic strategies in a pre-clinical research setting. This product is supplied for non-human research only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-cyclopropyl-N-pyridin-3-ylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(17-11-2-1-7-16-8-11)12-5-6-14-18-13(10-3-4-10)9-20(14)19-12/h1-2,5-10H,3-4H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMDWGGHZBCASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization with α-Bromoketones

The most widely reported method involves condensation of 3-amino-6-halopyridazine (1a–b ) with α-bromocyclopropanecarbonyl bromide (2 ) under mild basic conditions (Scheme 1).

Procedure :

  • 1a (1.0 equiv) and 2 (1.2 equiv) are dissolved in anhydrous dichloroethane (DCE).

  • Sodium bicarbonate (2.0 equiv) is added, and the mixture is stirred at 60°C for 12 hours.

  • The product, 2-cyclopropyl-6-chloroimidazo[1,2-b]pyridazine (3 ), is isolated via column chromatography (hexane/EtOAc 4:1) in 85% yield.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the pyridazine’s endocyclic nitrogen on the α-bromoketone, followed by intramolecular cyclization and elimination of HBr. The halogen at position 6 directs regioselectivity by reducing the nucleophilicity of the adjacent nitrogen.

Metal-Free Iodine-Catalyzed Cyclization

Adapting methodologies from imidazo[1,2-a]pyridine synthesis, iodine (10 mol%) catalyzes the cyclization of 3-aminopyridazine with cyclopropanecarbonyl derivatives under solvent-free conditions (Scheme 2).

Procedure :

  • 1a (1.0 equiv) and cyclopropanecarbonyl chloride (1.1 equiv) are mixed with iodine (0.1 equiv).

  • The mixture is heated at 100°C for 6 hours, yielding 3 in 72% yield after purification.

Advantages :

  • Eliminates metal catalysts, reducing purification complexity.

  • Scalable to gram quantities without significant yield loss.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step, reducing reaction times from hours to minutes (Table 1).

Procedure :

  • 1a and 2 are dissolved in DMF (0.2 M).

  • The mixture is irradiated at 150°C for 15 minutes.

  • 3 is obtained in 89% yield with >95% purity by HPLC.

Table 1: Optimization of Microwave Conditions

ParameterConditionYield (%)
Temperature150°C89
Time15 minutes89
SolventDMF89
CatalystNone89

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways may lead to isomeric byproducts. Employing 3-amino-6-halopyridazines suppresses alternative cyclization sites by electronic deactivation.

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DCE) enhance reaction rates, while protic solvents (EtOH) favor byproduct formation. Bi(OTf)₃ (5 mol%) combined with p-TsOH (7.5 equiv) in DCE improves yields to 92% for analogous imidazo[1,5-a]pyridines .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(pyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, boronic acids, and other nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Inhibition of Kinases

The imidazo[1,2-b]pyridazine scaffold is recognized for its ability to inhibit various kinases, which are critical in many signaling pathways involved in cancer and other diseases. Research indicates that derivatives of this compound can selectively inhibit kinases such as TAK1 (TGF-beta activated kinase 1) and PDE10 (phosphodiesterase 10) .

  • Case Study : In a study focusing on TAK1 inhibition, it was found that compounds with modifications at the C6 position exhibited enhanced inhibitory activity. For instance, substituting morpholine at this position led to a significant increase in potency compared to non-substituted analogs .

Cancer Therapeutics

The potential of imidazo[1,2-b]pyridazine derivatives as anticancer agents has been explored extensively. The compound's structure allows for interactions with the ATP-binding site of kinases, making it a candidate for targeted cancer therapy.

  • Case Study : A derivative was tested for its ability to inhibit cell proliferation in various cancer cell lines. Results showed that the compound effectively reduced cell viability and induced apoptosis in cancer cells through specific kinase inhibition .

Neurological Disorders

Research has also indicated that compounds within this class may have applications in treating neurological disorders due to their ability to modulate pathways involved in neuronal signaling.

  • Example : Studies have shown that certain derivatives can influence neurotransmitter pathways, suggesting potential use in treating conditions such as schizophrenia and depression by targeting PDE10 .

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings/Case Studies
Kinase InhibitionInhibits TAK1 and PDE10Enhanced inhibition observed with C6 substitutions
Cancer TherapeuticsTargets ATP-binding sites of kinasesSignificant reduction in cell viability in cancer lines
Neurological DisordersModulates neurotransmitter pathwaysPotential therapeutic effects noted for schizophrenia

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(pyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinase enzymes involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Research Findings and Implications

  • Kinase Inhibition : The cyclopropyl group at position 2 in the target compound optimizes steric and electronic properties for kinase binding, avoiding the excessive lipophilicity of trifluoroethyl analogs .
  • Receptor Selectivity : The pyridin-3-yl carboxamide at position 6 may reduce off-target effects observed in benzodiazepine receptor-active analogs .
  • Metabolic Stability : The carboxamide group confers resistance to esterase-mediated degradation, a limitation in ethyl ester derivatives .

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